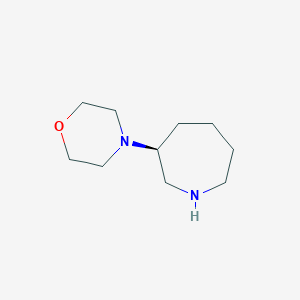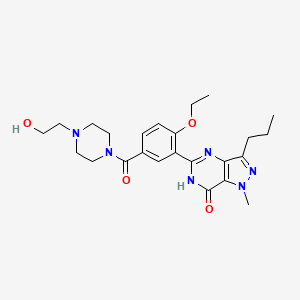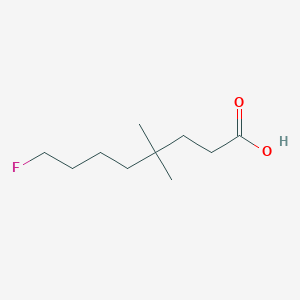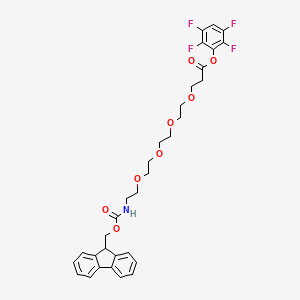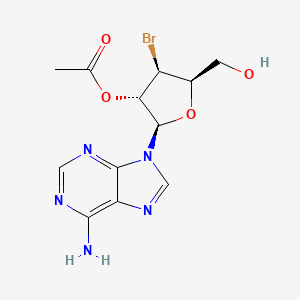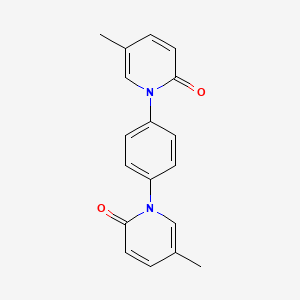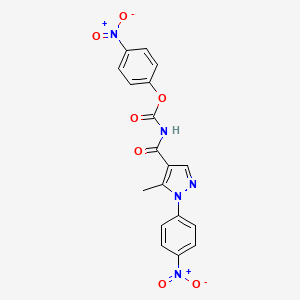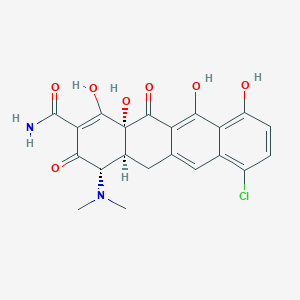
Anhydrodemeclocycline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anhydrodemeclocycline is a derivative of demeclocycline, a tetracycline antibiotic. It is known for its broad-spectrum antibacterial properties and is used in various scientific research applications. The compound is characterized by its molecular formula C21H19ClN2O7 and a molecular weight of 446.838 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Anhydrodemeclocycline can be synthesized through the chemical modification of demeclocycline. The process involves the removal of water molecules from demeclocycline under specific reaction conditions. The synthetic route typically includes the use of reagents such as sodium methoxide and methanol, followed by purification steps to isolate the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the compound. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: Anhydrodemeclocycline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.
Applications De Recherche Scientifique
Anhydrodemeclocycline has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to bacterial resistance and protein synthesis inhibition.
Medicine: Investigated for its potential use in treating bacterial infections and as a tool in antibiotic resistance research.
Industry: Utilized in the development of new antibiotics and in quality control processes for pharmaceutical products
Mécanisme D'action
Anhydrodemeclocycline exerts its effects by binding to the 30S ribosomal subunit of bacteria, inhibiting the binding of aminoacyl-tRNA to the ribosome. This action impairs protein synthesis, leading to the inhibition of bacterial growth. The compound is bacteriostatic, meaning it prevents the growth of bacteria rather than killing them directly .
Comparaison Avec Des Composés Similaires
Demeclocycline: A tetracycline antibiotic with similar antibacterial properties.
Meclocycline: Another tetracycline derivative used in treating skin infections and bacterial vaginitis.
Tetracycline: The parent compound of demeclocycline and anhydrodemeclocycline, widely used as an antibiotic.
Uniqueness: this compound is unique due to its specific structural modifications, which enhance its stability and efficacy compared to its parent compound, demeclocycline. Its ability to inhibit protein synthesis by binding to the ribosomal subunit makes it a valuable tool in research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C21H19ClN2O7 |
|---|---|
Poids moléculaire |
446.8 g/mol |
Nom IUPAC |
(4S,4aS,12aR)-7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C21H19ClN2O7/c1-24(2)15-9-6-7-5-8-10(22)3-4-11(25)13(8)16(26)12(7)18(28)21(9,31)19(29)14(17(15)27)20(23)30/h3-5,9,15,25-26,29,31H,6H2,1-2H3,(H2,23,30)/t9-,15-,21-/m0/s1 |
Clé InChI |
BQFNYHFSJOJWHN-RAYAVSTASA-N |
SMILES isomérique |
CN(C)[C@H]1[C@@H]2CC3=CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl |
SMILES canonique |
CN(C)C1C2CC3=CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


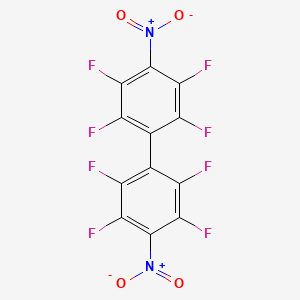
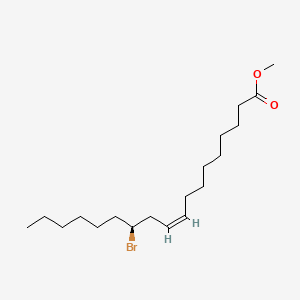
![Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13423182.png)
